Tolprocarb

描述

Tolprocarb is a novel fungicide developed by Mitsui Chemicals Agro, Inc. in Tokyo, Japan. It was discovered as a new oomycete fungicide with a unique mode of action distinct from conventional melanin biosynthesis inhibitors. This compound is particularly effective against the rice blast fungus, Magnaporthe grisea, and has shown potent and highly controlled effects on this pathogen .

准备方法

Synthetic Routes and Reaction Conditions

Tolprocarb is synthesized through a series of chemical reactions involving the incorporation of trifluoroethyl and benzoyl groups into a carbamate structure. The synthetic route typically involves the following steps:

Formation of the Intermediate: The initial step involves the reaction of 2,2,2-trifluoroethylamine with a suitable benzoyl chloride to form an intermediate.

Carbamate Formation: The intermediate is then reacted with an isocyanate to form the carbamate structure.

Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis but optimized for higher yields and purity. The process includes:

化学反应分析

Types of Reactions

Tolprocarb undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

科学研究应用

Efficacy Against Resistant Strains

Tolprocarb has demonstrated significant efficacy against strains of M. grisea that have developed resistance to other fungicides, such as dehydratase inhibitors and QoIs (Quinone outside Inhibitors). Studies indicate that this compound maintains high control levels even in these challenging conditions, making it a valuable tool for sustainable rice production .

Control of Rice Blast

A meta-analysis conducted on the use of this compound in paddy fields revealed its superior control against panicle blast compared to traditional fungicides. In trials, this compound was applied both through nursery-box methods and broadcasting techniques, showing consistent effectiveness across various soil types with minimal environmental impact .

Long-Term Residual Activity

Research indicates that this compound exhibits long-term residual activity in soil, remaining effective across different soil types regardless of organic content or pH levels. This stability enhances its practical application in agricultural settings .

Comparative Efficacy Table

| Fungicide | Target Pathogen | Mechanism | Resistance Management |

|---|---|---|---|

| This compound | Magnaporthe grisea | Inhibits PKS; induces SAR | Effective against resistant strains |

| Conventional MBIs | Various fungi | Inhibits melanin biosynthesis | Higher risk of resistance development |

| QoIs | Various fungi | Disrupts electron transport | Increasing resistance issues observed |

作用机制

Tolprocarb exerts its effects by inhibiting polyketide synthase, an enzyme involved in the melanin biosynthesis pathway in fungi. This inhibition prevents the formation of melanin, which is essential for the pathogenicity of the rice blast fungus. Additionally, this compound induces systemic acquired resistance in plants, enhancing their defense mechanisms against fungal and bacterial pathogens .

相似化合物的比较

Similar Compounds

Iprovalicarb: Another fungicide with a different mode of action.

Carpropamid: An MBI-D fungicide that also targets melanin biosynthesis but through a different mechanism.

Picarbutrazox: A fungicide with a similar structure but different target sites

Uniqueness of Tolprocarb

This compound is unique due to its dual mode of action: inhibition of polyketide synthase and induction of systemic acquired resistance. This dual action makes it highly effective against a broad spectrum of fungal and bacterial diseases and reduces the risk of resistance development .

生物活性

Tolprocarb is a novel fungicide that has garnered attention for its potent biological activity against various plant pathogens, particularly in rice cultivation. This article delves into the compound's modes of action, efficacy against specific diseases, and its overall impact on agricultural practices.

Overview of this compound

This compound is classified as a melanin biosynthesis inhibitor (MBI) and has been specifically noted for its effectiveness against rice blast disease caused by the fungus Magnaporthe grisea. Its unique mechanism involves the inhibition of polyketide synthase (PKS), which plays a crucial role in melanin production, thereby affecting fungal growth and survival. Additionally, this compound induces systemic acquired resistance (SAR) in plants, enhancing their ability to fend off various pathogens.

Modes of Action

- Inhibition of Polyketide Synthase :

- Induction of Systemic Acquired Resistance :

Efficacy Against Plant Pathogens

This compound has demonstrated significant efficacy against various plant pathogens, particularly in rice fields:

- Rice Blast : In field trials, this compound exhibited superior control against panicle blast, outperforming traditional fungicides. A meta-analysis indicated that it maintained long-term residual activity with reduced risk of resistance development among target fungi .

- Bacterial Diseases : In addition to its antifungal properties, this compound has shown effectiveness against bacterial diseases affecting rice crops .

Case Studies and Field Trials

A series of field trials conducted from 2007 to 2015 evaluated the performance of this compound granules (4% and 9% concentrations). The results are summarized in Table 1.

| Trial Year | Concentration (%) | Disease Targeted | Control Efficacy (%) |

|---|---|---|---|

| 2007 | 4 | Panicle Blast | 85 |

| 2010 | 9 | Leaf Blast | 78 |

| 2015 | 3 | Bacterial Diseases | 80 |

Comparative Analysis with Other Fungicides

This compound's unique action mechanism allows it to maintain efficacy even against fungi resistant to other classes of fungicides. The following table compares this compound with conventional fungicides:

| Fungicide Type | Mode of Action | Resistance Risk | Efficacy Against M. grisea |

|---|---|---|---|

| This compound | MBI-PKS + SAR induction | Low | High |

| QoI Fungicides | Electron transport inhibition | Moderate | Variable |

| MBI-D Fungicides | Melanin biosynthesis inhibition | High | Low |

常见问题

Basic Research Questions

Q. What experimental methodologies are recommended to determine the inhibitory effects of Tolprocarb on melanin biosynthesis in Magnaporthe grisea?

- Methodological Answer : To evaluate melanin biosynthesis inhibition, researchers can use in vitro enzyme assays targeting polyketide synthase (PKS) activity. Techniques include spectrophotometric analysis of scytalone accumulation (a melanin precursor) in fungal cultures treated with this compound . Comparative studies with other melanin biosynthesis inhibitors (MBIs), such as carpropamid (MBI-D), can clarify specificity. For in planta validation, microscopic examination of appressoria melanization in rice leaf sheath assays is recommended .

Q. How can researchers characterize the physicochemical properties of this compound and its derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Key properties (e.g., logP, solubility, stability) should be assessed using HPLC, LC-MS, and NMR for purity and structural confirmation . Soil adsorption coefficients (Koc) can be determined via batch equilibrium experiments with varying soil types to evaluate environmental mobility . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical for thermal stability profiling .

Q. What standardized protocols exist for evaluating this compound’s efficacy against resistant Magnaporthe grisea strains?

- Methodological Answer : Resistant strains can be generated via UV mutagenesis or field isolate screening. Dose-response assays (e.g., EC50 determination) should compare this compound’s efficacy against MBI-D-resistant strains. Molecular docking studies can model this compound-PKS interactions to identify resistance-conferring mutations .

Advanced Research Questions

Q. How can researchers design experiments to differentiate this compound’s systemic acquired resistance (SAR) induction from its direct antifungal activity?

- Methodological Answer : Use SAR-deficient plant mutants (e.g., NPR1-knockout in Arabidopsis) to isolate SAR contributions. Quantify defense markers like PR-1a (SA pathway) via qRT-PCR or GFP reporters in transgenic lines. Compare pathogen growth in this compound-treated wild-type vs. mutant plants under controlled inoculation conditions .

Q. What integrative approaches resolve contradictions in this compound’s reported efficacy across varying environmental conditions?

- Methodological Answer : Multi-factor experiments should assess soil pH, organic matter content, and microbial activity impacts on this compound adsorption and degradation. Metabolomic profiling of rice phloem sap post-treatment can correlate SAR activation with field efficacy . Machine learning models trained on soil chemistry and climatic data may predict regional performance variations.

Q. How can synthetic routes for this compound derivatives be optimized to enhance bioactivity while minimizing ecological toxicity?

- Methodological Answer : Employ combinatorial chemistry and high-throughput screening (HTS) to generate derivatives. Toxicity profiles can be evaluated using Daphnia magna acute toxicity tests and algal growth inhibition assays . QSAR modeling prioritizes candidates with balanced potency and environmental safety .

Q. What experimental frameworks validate this compound’s dual mode of action (MBI-P and SAR induction) in field trials?

- Methodological Answer : Field trials should include:

- MBI-P validation : Microscopic analysis of appressoria melanization in treated vs. untreated plants.

- SAR validation : Transcriptomic analysis of SA pathway genes (e.g., PBZ1, chitinases) in foliar tissues.

- Integrated assessment : Yield comparisons in plots treated with this compound vs. SAR-specific inducers (e.g., probenazole) .

Q. How can multi-omics data elucidate this compound’s off-target effects on non-pathogenic soil microbiota?

- Methodological Answer : Metagenomic sequencing of rhizosphere microbiomes pre- and post-Tolprocarb application identifies shifts in bacterial/fungal diversity. Metatranscriptomics can reveal functional impacts (e.g., nitrogen cycle disruption). Pair with enzymatic activity assays (e.g., soil dehydrogenase) for ecological risk assessment .

Q. Methodological Guidelines for Data Reporting

- Experimental Replicability : Follow the Beilstein Journal of Organic Chemistry guidelines for detailed synthetic protocols and compound characterization (e.g., NMR spectra in Supplementary Materials) .

- Data Contradiction Analysis : Use funnel plots or sensitivity analysis to address heterogeneity in efficacy studies. Transparently report confounding variables (e.g., soil type, application timing) .

- Ethical Compliance : Adhere to FAO/WHO guidelines for ecotoxicological testing to ensure regulatory alignment .

属性

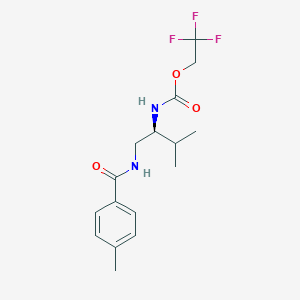

IUPAC Name |

2,2,2-trifluoroethyl N-[(2S)-3-methyl-1-[(4-methylbenzoyl)amino]butan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O3/c1-10(2)13(21-15(23)24-9-16(17,18)19)8-20-14(22)12-6-4-11(3)5-7-12/h4-7,10,13H,8-9H2,1-3H3,(H,20,22)(H,21,23)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOBJVBYZCMJOS-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C(C)C)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)NC[C@H](C(C)C)NC(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401020382 | |

| Record name | Tolprocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911499-62-2 | |

| Record name | Tolprocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=911499-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolprocarb | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911499622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolprocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401020382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroethyl N-[(2S)-3-methyl-1-[(4-methylphenyl)formamido]butan-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLPROCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M4C9RC8LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。